Methyl trans-3-hydroxycyclopentane-1-carboxylate

Biocatalysis Enzymatic Hydroxylation Stereoselective Synthesis

Methyl trans-3-hydroxycyclopentane-1-carboxylate (CAS 79590-84-4) is a chiral cyclopentane derivative bearing a hydroxyl group and a methyl ester in a trans (1R,3R) configuration. It is a synthetic intermediate of interest in pharmaceutical research, particularly as a precursor for carbocyclic nucleoside analogues.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B588927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl trans-3-hydroxycyclopentane-1-carboxylate
Synonyms(1R,3R)-3-hydroxy-cyclopentanecarboxylic acid, methyl ester
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
InChIInChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1
InChIKeyASZRODBLMORHAR-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl trans-3-hydroxycyclopentane-1-carboxylate (CAS 79590-84-4): Chemical Identity and Core Specifications for Procurement


Methyl trans-3-hydroxycyclopentane-1-carboxylate (CAS 79590-84-4) is a chiral cyclopentane derivative bearing a hydroxyl group and a methyl ester in a trans (1R,3R) configuration . It is a synthetic intermediate of interest in pharmaceutical research, particularly as a precursor for carbocyclic nucleoside analogues . The compound is a liquid at room temperature with a molecular weight of 144.17 g/mol, a boiling point of 212.1±33.0 °C (760 Torr), a density of 1.169±0.06 g/cm³ (20 °C), and an aqueous solubility of 65 g/L at 25 °C [1].

Why Methyl trans-3-hydroxycyclopentane-1-carboxylate Cannot Be Interchanged with its Cis Isomer or Ethyl Ester Analogs


In the context of stereospecific drug synthesis and biocatalytic transformations, generic substitution of methyl trans-3-hydroxycyclopentane-1-carboxylate with its cis isomer or the corresponding ethyl ester can lead to divergent reaction outcomes and compromised product purity. The relative stereochemistry (trans vs. cis) of 1,3-disubstituted cyclopentanes directly influences molecular conformation, enzyme recognition, and reaction kinetics [1]. Furthermore, the choice of ester group (methyl vs. ethyl) impacts hydrolysis rates and downstream processing efficiency [2]. The following quantitative evidence delineates the specific performance boundaries that define the procurement value of the trans-methyl ester.

Quantitative Differentiation of Methyl trans-3-hydroxycyclopentane-1-carboxylate: Comparative Performance Data vs. Closest Analogs


Enzymatic Recognition: Trans-Selective Hydroxylation by Cyclopentanecarboxylate 3-Hydroxylase

The enzyme cyclopentanecarboxylate 3-hydroxylase (EC 1.14.13.25) exclusively catalyzes the formation of trans-3-hydroxycyclopentane-1-carboxylate from cyclopentanecarboxylate, yielding the trans diastereomer as the sole product. No formation of the cis isomer is reported under these enzymatic conditions [1]. This stereospecificity underscores the biological recognition of the trans configuration and differentiates it from the cis isomer in enzyme-mediated applications.

Biocatalysis Enzymatic Hydroxylation Stereoselective Synthesis

Ester Hydrolysis Rate: Methyl Ester vs. Ethyl Ester Comparative Kinetics

Methyl esters are hydrolyzed by lipases at a rate approximately 5 times faster than their corresponding ethyl esters [1]. This class-level kinetic trend provides a quantitative benchmark for anticipating the relative reactivity of methyl trans-3-hydroxycyclopentane-1-carboxylate compared to ethyl trans-3-hydroxycyclopentane-1-carboxylate in enzyme-catalyzed transformations.

Ester Hydrolysis Reaction Kinetics Lipase Catalysis

Conformational Influence on E2 Elimination Reactivity: Trans vs. Cis Cyclopentane Derivatives

In a related 1,2-disubstituted cyclopentane system, the cis-2-phenylcyclopentyl tosylate undergoes E2 elimination 14 times faster than its trans counterpart due to more favorable anti-coplanar geometry [1]. While the target compound is a 1,3-disubstituted system, this class-level inference highlights how trans stereochemistry in cyclopentane derivatives can significantly alter reactivity profiles compared to the cis isomer, a factor critical for planning stereospecific synthetic routes.

E2 Elimination Stereoelectronic Effects Reaction Kinetics

Aqueous Solubility: Methyl trans-3-hydroxycyclopentane-1-carboxylate vs. Ethyl Ester Analog

Methyl trans-3-hydroxycyclopentane-1-carboxylate exhibits an experimental aqueous solubility of 65 g/L at 25 °C [1]. In contrast, the corresponding ethyl ester analog (ethyl trans-3-hydroxycyclopentane-1-carboxylate) has a computed XLogP3-AA value of 0.7, suggesting higher lipophilicity and lower aqueous solubility compared to the methyl ester (XLogP ≈ 0.3) [2]. This solubility differential is a key consideration for reactions performed in aqueous or biphasic media.

Solubility Physicochemical Properties Formulation

Optimal Research and Industrial Use Cases for Methyl trans-3-hydroxycyclopentane-1-carboxylate Based on Differentiated Performance


Stereospecific Biocatalytic Transformations Requiring Trans Configuration

Use as a substrate or intermediate in enzymatic hydroxylation or resolution cascades where the trans stereochemistry is a prerequisite for enzyme recognition, as demonstrated by the exclusive formation of the trans product by cyclopentanecarboxylate 3-hydroxylase (EC 1.14.13.25) [1]. The cis isomer is not a viable substitute in these biocatalytic contexts.

Rapid Enzymatic Ester Deprotection in Aqueous Media

Employed in synthetic sequences requiring swift ester hydrolysis under mild enzymatic conditions. The methyl ester group undergoes lipase-catalyzed cleavage approximately 5 times faster than the corresponding ethyl ester, enabling more efficient deprotection steps [2]. This kinetic advantage is particularly valuable in time-sensitive multi-step syntheses.

Aqueous-Phase Reactions and Biphasic Syntheses

Leveraged in reactions conducted in water or mixed aqueous-organic solvent systems due to its substantial aqueous solubility (65 g/L at 25 °C) [3]. This property simplifies reaction setup and workup compared to more lipophilic ester analogs, such as the ethyl ester (XLogP 0.7) [4].

Stereochemically Controlled Synthetic Routes to Carbocyclic Nucleosides

Utilized as a key chiral building block in the synthesis of carbocyclic nucleoside analogues, where the trans (1R,3R) configuration is critical for downstream biological activity . Substitution with the cis diastereomer would yield a different stereochemical outcome, potentially abolishing desired pharmacological properties.

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